molecular formula C6H4N2O4 B156221 Pyrimidine-2,5-dicarboxylic acid CAS No. 127527-24-6

Pyrimidine-2,5-dicarboxylic acid

Cat. No. B156221
CAS RN: 127527-24-6
M. Wt: 168.11 g/mol
InChI Key: PIVRLVQKXVLRCA-UHFFFAOYSA-N
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Description

Pyrimidine-2,5-dicarboxylic acid is a compound with the molecular weight of 168.11 . It is also known as isocinchomeronic acid . It is a solid substance stored in dry conditions at 2-8°C .


Synthesis Analysis

There have been studies on the synthesis of mononuclear M(II)-pyridine-2,5-dicarboxylate complexes with pyridine-2,5-dicarboxylic acid or (isocinchomeronic acid, H2pydc) and 2,2′-bipyridine (bipy), where M = Co(II), Cu(II), and Zn(II) .


Molecular Structure Analysis

The molecular structure of Pyrimidine-2,5-dicarboxylic acid has been characterized by elemental, thermal, and mass analysis; magnetic susceptibilities; molar conductance; IR and UV/vis spectroscopic studies .


Chemical Reactions Analysis

The compound has been used in the synthesis of diorganotin (IV) 2,5-pyridinedicarboxylates and in the preparation of three-dimensional coordination polymers of lanthanide 2,5-pyridinedicarboxylates by the hydrothermal method .


Physical And Chemical Properties Analysis

Pyrimidine-2,5-dicarboxylic acid is a solid substance stored in dry conditions at 2-8°C . It has a molecular weight of 168.11 .

Mechanism of Action

Target of Action

Pyrimidine-2,5-dicarboxylic acid (PDA) is a dicarboxylic derivative of pyridine . It is known to interact with various targets, including enzymes involved in the synthesis and degradation of nucleotides . PDA derivatives have shown potent inhibitory effects against Hepatitis B virus .

Mode of Action

It is known that pda and its derivatives can interact with their targets, leading to changes in the target’s function . For example, PDA derivatives can inhibit the replication of Hepatitis B virus .

Biochemical Pathways

PDA is involved in the pyrimidine metabolism pathway . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . PDA can affect these pathways, leading to changes in the levels of pyrimidine nucleotides in the cell .

Pharmacokinetics

It is known that pda is a small, polar molecule, which suggests that it could be readily absorbed and distributed throughout the body .

Result of Action

The result of PDA’s action can vary depending on the specific target and the cellular context. For example, inhibition of Hepatitis B virus replication by PDA derivatives can prevent the progression of Hepatitis B infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PDA. For example, the presence of other compounds, such as metals, can affect the activity of PDA . Additionally, the pH and temperature of the environment can also influence the stability and activity of PDA .

Safety and Hazards

The safety information for Pyrimidine-2,5-dicarboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding prolonged or repeated exposure .

Future Directions

The future directions of Pyrimidine-2,5-dicarboxylic acid research could involve its use in the synthesis of novel structures and their utilization for different applications . It could also involve further exploration of its role in biological systems .

properties

IUPAC Name

pyrimidine-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-5(10)3-1-7-4(6(11)12)8-2-3/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVRLVQKXVLRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560691
Record name Pyrimidine-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-2,5-dicarboxylic acid

CAS RN

127527-24-6
Record name Pyrimidine-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of determining the crystal structure of pyrimidine-2,5-dicarboxylic acid 1.5 hydrate?

A1: Determining the crystal structure provides valuable information about the arrangement of molecules within the crystal lattice. This information can be crucial for understanding the compound's physical and chemical properties, such as solubility, stability, and potential interactions with other molecules. [] In this case, the study reveals that pyrimidine-2,5-dicarboxylic acid 1.5 hydrate crystallizes in the orthorhombic system with specific unit cell parameters. [] This knowledge can be valuable for further research involving this compound, particularly in fields like materials science or crystal engineering.

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